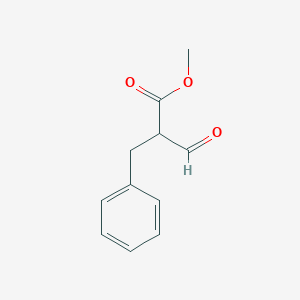

Methyl 2-benzyl-3-oxopropanoate

Description

Methyl 2-benzyl-3-oxopropanoate is a β-keto ester characterized by a benzyl group at the C2 position and a ketone moiety at C2. Its molecular formula is C11H12O3, with a calculated molecular weight of 208.21 g/mol. Structurally, it consists of a methyl ester group, a benzyl-substituted carbon, and a reactive β-keto carbonyl system. β-Keto esters like this compound are pivotal in organic synthesis, serving as intermediates for heterocyclic compounds (e.g., imidazoles, quinolines) via cyclocondensation reactions , and as substrates for metal-catalyzed C–H functionalization due to their chelating ability .

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 2-benzyl-3-oxopropanoate |

InChI |

InChI=1S/C11H12O3/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |

InChI Key |

BEEJALPUCUEZOU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects

- Ester Group Variations: Methyl esters (e.g., target compound) typically exhibit higher volatility and lower molecular weight compared to ethyl esters (e.g., ). Ethyl groups may improve solubility in nonpolar solvents, influencing reaction conditions .

- Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3,4-dichlorobenzyl substituent () enhances electrophilicity at the β-keto carbonyl, favoring nucleophilic attacks. This is critical in reactions like Knoevenagel condensations . Cyclopropyl Groups: The cyclopropyl moiety in ’s compound adds steric bulk and unique ring-strain reactivity, which may stabilize radical intermediates or modulate pharmacokinetic properties .

Spectroscopic and Physical Properties

- Spectroscopy :

- 1H NMR : Benzyl aromatic protons resonate at δ 7.2–7.4 ppm , while the methyl ester group appears as a singlet near δ 3.6–3.8 ppm .

- 13C NMR : The β-keto carbonyl is observed at δ ~200 ppm , with ester carbonyls at δ 165–170 ppm .

- IR : Strong carbonyl stretches (C=O) at 1700–1750 cm⁻¹ confirm ester and ketone functionalities .

- Physical Properties: Methyl esters generally have lower boiling points than ethyl analogs. For instance, methyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate () has a molecular weight of 261.11 g/mol, higher than the target compound due to chlorine substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.